molecular formula C16H9ClO3 B2708939 3-benzoyl-6-chloro-2H-chromen-2-one CAS No. 3542-65-2

3-benzoyl-6-chloro-2H-chromen-2-one

Cat. No.: B2708939
CAS No.: 3542-65-2
M. Wt: 284.7
InChI Key: OLLGFWQKIPAPII-UHFFFAOYSA-N
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Description

3-benzoyl-6-chloro-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities This compound is characterized by a benzoyl group at the third position and a chlorine atom at the sixth position on the chromenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-6-chloro-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-chlorocoumarin with benzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-benzoyl-6-chloro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and anticoagulant properties.

    Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-benzoyl-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA, leading to the induction of apoptosis in cancer cells. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

    6-Chlorocoumarin: Lacks the benzoyl group but shares the chlorine substitution.

    3-Benzoylcoumarin: Similar structure but without the chlorine atom.

    6-Benzoyl-4-chlorochromen-2-one: Another derivative with different substitution patterns.

Uniqueness: 3-benzoyl-6-chloro-2H-chromen-2-one is unique due to the presence of both the benzoyl and chlorine groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential therapeutic applications compared to its analogs.

Biological Activity

3-benzoyl-6-chloro-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of coumarin derivatives, which are known for their various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11ClO3C_{16}H_{11}ClO_{3} with a molecular weight of approximately 284.71 g/mol. The compound features a benzoyl group attached to a chromenone structure, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains assessed the minimum inhibitory concentration (MIC) values of the compound against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

A detailed study evaluated the compound's effectiveness against several cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The IC50 values indicate that the compound has a strong potential as an anticancer agent, particularly against cervical and breast cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using lipopolysaccharide (LPS)-induced inflammation models. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in a dose-dependent manner.

The biological activities of this compound can be attributed to its ability to modulate various cellular pathways:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anticancer Mechanism : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound against MRSA infections in vitro. The results demonstrated a significant reduction in biofilm formation compared to standard antibiotics, suggesting its potential use as an adjunct therapy in resistant infections.

Case Study 2: Cancer Cell Line Study

In another study focusing on breast cancer, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed that treatment led to increased levels of apoptotic markers, confirming its role as a potential therapeutic agent in breast cancer management.

Properties

IUPAC Name

3-benzoyl-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO3/c17-12-6-7-14-11(8-12)9-13(16(19)20-14)15(18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLGFWQKIPAPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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